molecular formula C19H23Cl2N3O2S2 B12546474 5-[[4-[Bis(2-chloroethyl)amino]phenyl]methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

5-[[4-[Bis(2-chloroethyl)amino]phenyl]methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12546474
M. Wt: 460.4 g/mol
InChI Key: CVQVDWRDRYFJMI-UHFFFAOYSA-N
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Description

5-[[4-[Bis(2-chloroethyl)amino]phenyl]methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound known for its potential applications in various scientific fields. This compound features a thiazolidinone core, which is often associated with significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-[Bis(2-chloroethyl)amino]phenyl]methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thiazolidinone ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the bis(2-chloroethyl)amino group: This step involves the reaction of the thiazolidinone intermediate with bis(2-chloroethyl)amine in the presence of a suitable catalyst.

    Attachment of the morpholin-4-ylmethyl group: This is typically done through nucleophilic substitution reactions, where the morpholine ring is introduced to the thiazolidinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

Biologically, it has shown promise in various assays, indicating potential as an antimicrobial or anticancer agent.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential, particularly in cancer treatment due to the presence of the bis(2-chloroethyl)amino group, which is known for its alkylating properties.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[[4-[Bis(2-chloroethyl)amino]phenyl]methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and ultimately cell death. This makes it a potential candidate for anticancer therapies. The thiazolidinone core may also interact with various enzymes, inhibiting their activity and contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: Another compound with a bis(2-chloroethyl)amino group, used as an anticancer agent.

    Melphalan: Similar in structure and used for similar therapeutic purposes.

    Thiazolidinediones: A class of compounds with a thiazolidinone core, used in the treatment of diabetes.

Uniqueness

What sets 5-[[4-[Bis(2-chloroethyl)amino]phenyl]methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one apart is the combination of the thiazolidinone core with the bis(2-chloroethyl)amino and morpholin-4-ylmethyl groups, which may confer unique biological activities and therapeutic potential.

Properties

Molecular Formula

C19H23Cl2N3O2S2

Molecular Weight

460.4 g/mol

IUPAC Name

5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H23Cl2N3O2S2/c20-5-7-23(8-6-21)16-3-1-15(2-4-16)13-17-18(25)24(19(27)28-17)14-22-9-11-26-12-10-22/h1-4,13H,5-12,14H2

InChI Key

CVQVDWRDRYFJMI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C(=O)C(=CC3=CC=C(C=C3)N(CCCl)CCCl)SC2=S

Origin of Product

United States

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